molecular formula C23H17N3O3 B12176209 N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12176209
M. Wt: 383.4 g/mol
InChI Key: MXPOMYRYNNKOQU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with 2-aminobenzamide under acidic conditions to form the quinazoline core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C23H17N3O3/c1-15(27)16-6-5-7-18(12-16)25-22(28)17-10-11-20-21(13-17)24-14-26(23(20)29)19-8-3-2-4-9-19/h2-14H,1H3,(H,25,28)

InChI Key

MXPOMYRYNNKOQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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